molecular formula C15H12BrN3O2S B245003 5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B245003
M. Wt: 378.2 g/mol
InChI Key: RDLYNDDAOUVNGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2 activity, this compound can disrupt the signaling pathways that are critical for the survival and growth of cancer cells and neurons.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting CK2 activity, and disrupting neuronal signaling pathways. However, the exact mechanism of action and the full extent of its effects are still being studied.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for inhibiting CK2 activity, which makes it a valuable tool for studying CK2-related signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for studying 5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, including:
1. Investigating its potential applications in drug discovery for developing novel drugs targeting CK2-related signaling pathways.
2. Studying its effects on other cellular processes and signaling pathways.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating its potential applications in other scientific research fields, such as immunology and infectious diseases.
Conclusion:
5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has potential applications in various scientific research fields. Its specificity for inhibiting CK2 activity makes it a valuable tool for studying CK2-related signaling pathways. However, further research is needed to fully understand its mechanism of action and the extent of its effects.

Synthesis Methods

5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide can be synthesized using various methods, including the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 5-bromo-2-methoxybenzoic acid in the presence of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product can be purified using column chromatography to obtain the final compound.

Scientific Research Applications

5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of protein kinase CK2, which plays a crucial role in regulating neuronal signaling pathways. In cancer research, this compound has been studied for its potential anti-cancer properties, as it can induce apoptosis in cancer cells. In drug discovery, this compound has been used as a lead compound for developing novel drugs targeting CK2.

properties

Molecular Formula

C15H12BrN3O2S

Molecular Weight

378.2 g/mol

IUPAC Name

5-bromo-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

InChI

InChI=1S/C15H12BrN3O2S/c1-8-3-5-11-14(19-22-18-11)13(8)17-15(20)10-7-9(16)4-6-12(10)21-2/h3-7H,1-2H3,(H,17,20)

InChI Key

RDLYNDDAOUVNGW-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)Br)OC

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

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